molecular formula C6H10O3 B13473456 3-Hydroxy-1-methylcyclobutane-1-carboxylic acid

3-Hydroxy-1-methylcyclobutane-1-carboxylic acid

Cat. No.: B13473456
M. Wt: 130.14 g/mol
InChI Key: AYTGJXQAIOPLNQ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₆H₁₀O₃ It is a cyclobutane derivative featuring a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the carboxylation of a Grignard reagent. This method allows for the addition of a carbon atom and is not severely affected by steric hindrance . Another method involves the use of acetone, bromine, and malononitrile as raw materials, with ethanol, DMF (dimethyl formamide), and water as solvents. Sodium iodide acts as an activating agent, and tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides (e.g., chloride, bromide) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-Hydroxy-1-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-methylcyclobutane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-hydroxy-1-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-6(5(8)9)2-4(7)3-6/h4,7H,2-3H2,1H3,(H,8,9)

InChI Key

AYTGJXQAIOPLNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)O)C(=O)O

Origin of Product

United States

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